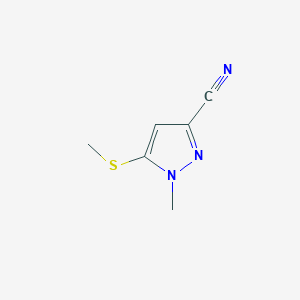
N-(2-ethylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as EPPC, is a synthetic compound that has gained attention in the scientific community due to its potential use in pharmacological research. EPPC belongs to the class of piperidine compounds and is known to have a unique mechanism of action that makes it an attractive candidate for further investigation.
Mechanism of Action
N-(2-ethylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide's mechanism of action involves its interaction with the sigma-1 receptor. This receptor is known to be involved in various cellular processes, including calcium signaling, lipid metabolism, and cell survival. This compound has been shown to have a high affinity for the sigma-1 receptor, which results in the activation of downstream signaling pathways that can have various effects on cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and serotonin, which can have effects on mood and behavior. This compound has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it a potential therapeutic agent for conditions characterized by inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-ethylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in lab experiments is its unique mechanism of action. This makes it a valuable tool for investigating the sigma-1 receptor and its downstream signaling pathways. Additionally, this compound has been shown to have a high affinity for the sigma-1 receptor, which makes it a potent activator of this receptor. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(2-ethylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One area of future research could be to investigate its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research could be conducted to investigate the potential use of this compound as an anti-inflammatory agent. Finally, more research could be conducted to investigate the potential toxicity of this compound and to determine safe dosages for use in lab experiments.
Synthesis Methods
The synthesis of N-(2-ethylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves the reaction of 2-ethylphenylmagnesium bromide with propargyl chloride, followed by the reaction with piperidine-4-carboxylic acid chloride. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Scientific Research Applications
N-(2-ethylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied extensively for its potential use in pharmacological research. It has been shown to have activity as a sigma-1 receptor agonist, which is a type of protein that is involved in various cellular processes. This activity makes this compound a potential therapeutic agent for a range of conditions, including neurodegenerative diseases, depression, and anxiety.
properties
IUPAC Name |
N-(2-ethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-3-11-19-12-9-15(10-13-19)17(20)18-16-8-6-5-7-14(16)4-2/h1,5-8,15H,4,9-13H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOZOQVLIDPYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((3-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2827697.png)




![Ethyl 4-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamido}benzoate](/img/structure/B2827707.png)
![4-tert-butyl-N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2827708.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B2827709.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2827713.png)
![3-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2827714.png)
